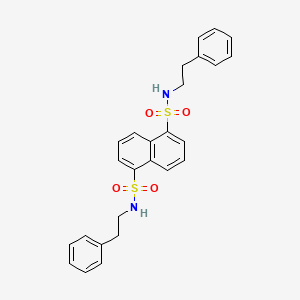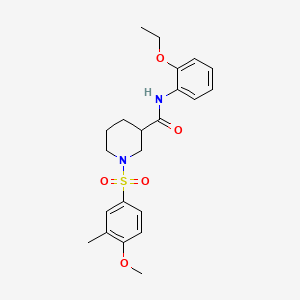
1-(5-Chloro-2,4-dimethoxyphenyl)-3-piperidin-1-ylpyrrolidine-2,5-dione
Descripción general
Descripción
1-(5-Chloro-2,4-dimethoxyphenyl)-3-piperidin-1-ylpyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidinediones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2,4-dimethoxyphenyl)-3-piperidin-1-ylpyrrolidine-2,5-dione typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2,4-dimethoxybenzaldehyde and piperidine.
Formation of Intermediate: The aldehyde group of 5-chloro-2,4-dimethoxybenzaldehyde reacts with piperidine to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization with a suitable reagent, such as maleic anhydride, to form the pyrrolidinedione ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the synthesis under controlled conditions.
Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent to maximize yield and purity.
Automated Purification Systems: Employing automated purification systems to ensure consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Chloro-2,4-dimethoxyphenyl)-3-piperidin-1-ylpyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-(5-Chloro-2,4-dimethoxyphenyl)-3-piperidin-1-ylpyrrolidine-2,5-dione has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent in treating various diseases.
Biological Studies: Used as a tool compound to study biological pathways and mechanisms.
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.
Pharmacology: Studied for its pharmacokinetic and pharmacodynamic properties.
Mecanismo De Acción
The mechanism of action of 1-(5-Chloro-2,4-dimethoxyphenyl)-3-piperidin-1-ylpyrrolidine-2,5-dione involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in the body.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Biological Effects: The compound’s effects can include inhibition of enzyme activity, alteration of gene expression, or modulation of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(5-chloro-2,4-dimethoxyphenyl)-3-(1-morpholinyl)-2,5-pyrrolidinedione
- 1-(5-chloro-2,4-dimethoxyphenyl)-3-(1-pyrrolidinyl)-2,5-pyrrolidinedione
Uniqueness
1-(5-Chloro-2,4-dimethoxyphenyl)-3-piperidin-1-ylpyrrolidine-2,5-dione is unique due to its specific substitution pattern and the presence of the piperidinyl group, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Propiedades
IUPAC Name |
1-(5-chloro-2,4-dimethoxyphenyl)-3-piperidin-1-ylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O4/c1-23-14-10-15(24-2)12(8-11(14)18)20-16(21)9-13(17(20)22)19-6-4-3-5-7-19/h8,10,13H,3-7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKTXXMMDDZLSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N2C(=O)CC(C2=O)N3CCCCC3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,3-dichlorophenyl)-2-[1-(4-methoxybenzoyl)-3-oxopiperazin-2-yl]acetamide](/img/structure/B4224464.png)
![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4224475.png)
![N-(2-fluorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4224480.png)


![4-chloro-N-[5-(cyclohexanecarbonylamino)-2-methylphenyl]benzamide](/img/structure/B4224494.png)
![dimethyl 2-[({[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetyl)amino]terephthalate](/img/structure/B4224511.png)
![N-{[(5-hydroxy-1-naphthyl)amino]carbonothioyl}butanamide](/img/structure/B4224518.png)
![1-[(2-chlorophenoxy)acetyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4224525.png)
![N-({[4-chloro-2-(trifluoromethyl)phenyl]amino}carbonothioyl)-2,6-dimethoxybenzamide](/img/structure/B4224535.png)
![methyl 4-methyl-3-[(2-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]benzoate](/img/structure/B4224551.png)
![1-(3-Methylphenyl)-3-[(4-phenoxyphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B4224558.png)
![N-[4-[3-(5,6-dimethylbenzimidazol-1-yl)-2-hydroxypropoxy]phenyl]-N-methylacetamide;hydrochloride](/img/structure/B4224559.png)

